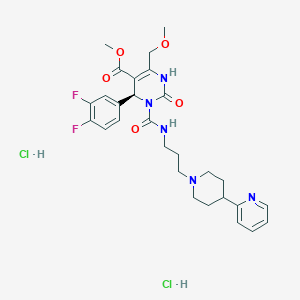

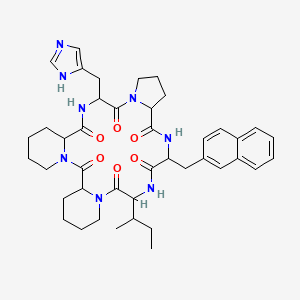

![molecular formula C30H35N5O7S B608490 (2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid CAS No. 911683-33-5](/img/structure/B608490.png)

(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CI-1028, también conocido como LB-30057, es un inhibidor directo de la trombina potente, altamente selectivo y biodisponible por vía oral. Se ha estudiado ampliamente por sus efectos antitrombóticos, particularmente en la prevención y el tratamiento de las condiciones tromboembólicas. Los inhibidores de la trombina como CI-1028 representan una nueva clase de fármacos que ofrecen alternativas terapéuticas para el manejo de la trombosis, especialmente en el lado venoso de la circulación sistémica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de CI-1028 involucra múltiples pasos, comenzando con la preparación de intermedios clave. La ruta sintética exacta y las condiciones de reacción son propietarias y la información detallada no está fácilmente disponible en la literatura pública.

Métodos de Producción Industrial: La producción industrial de CI-1028 implicaría escalar la síntesis de laboratorio a escala comercial. Esto típicamente requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para asegurar la consistencia y la pureza del producto final. El proceso de producción también tendría que cumplir con los estándares regulatorios para la fabricación farmacéutica .

Análisis De Reacciones Químicas

Tipos de Reacciones: CI-1028 principalmente experimenta reacciones típicas de compuestos que contienen amidas. Estas incluyen hidrólisis, reducción y reacciones de sustitución. La estabilidad y la reactividad del compuesto están influenciadas por la presencia de grupos funcionales que interactúan con la trombina.

Reactivos y Condiciones Comunes:

Hidrólisis: Las condiciones ácidas o básicas pueden hidrolizar los enlaces amida en CI-1028, llevando a la descomposición del compuesto.

Reducción: Los agentes reductores como el hidruro de litio y aluminio pueden reducir ciertos grupos funcionales dentro de la molécula.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la hidrólisis produciría ácidos carboxílicos y aminas, mientras que la reducción podría conducir a la formación de alcoholes o aminas .

Aplicaciones Científicas De Investigación

Química: Como compuesto modelo para estudiar la inhibición directa de la trombina y el diseño de nuevos anticoagulantes.

Biología: Investigando el papel de la trombina en varios procesos biológicos y su inhibición por CI-1028.

Medicina: Desarrollando nuevos agentes terapéuticos para la prevención y el tratamiento de trastornos tromboembólicos. .

Mecanismo De Acción

CI-1028 ejerce sus efectos inhibiendo directamente la trombina, una enzima clave en la cascada de coagulación. La trombina convierte el fibrinógeno en fibrina, lo que lleva a la formación de coágulos. Al inhibir la trombina, CI-1028 previene la formación de coágulos de fibrina, reduciendo así el riesgo de trombosis. El compuesto se une al sitio activo de la trombina con alta afinidad, bloqueando su actividad enzimática. Esto resulta en tiempos de coagulación prolongados y reducción de la formación de trombos .

Compuestos Similares:

Inogatran: Otro inhibidor directo de la trombina con propiedades antitrombóticas similares.

Dabigatran: Un inhibidor directo oral de la trombina bien conocido que se utiliza clínicamente para prevenir el accidente cerebrovascular y la embolia sistémica en pacientes con fibrilación auricular no valvular.

Argatroban: Un inhibidor directo sintético de la trombina que se utiliza en pacientes con trombocitopenia inducida por heparina.

Comparación: CI-1028 es único en su alta selectividad y biodisponibilidad oral en comparación con otros inhibidores de la trombina. Ha mostrado eficacia comparable o superior en modelos preclínicos de trombosis. A diferencia de algunos otros inhibidores, CI-1028 tiene un perfil beneficio/riesgo favorable, con menos prolongación del tiempo de tromboplastina parcial activado y efectos mínimos en el tiempo de protrombina y el tiempo de sangrado .

Comparación Con Compuestos Similares

Inogatran: Another direct thrombin inhibitor with similar antithrombotic properties.

Dabigatran: A well-known oral direct thrombin inhibitor used clinically for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.

Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.

Comparison: CI-1028 is unique in its high selectivity and oral bioavailability compared to other thrombin inhibitors. It has shown comparable or superior efficacy in preclinical models of thrombosis. Unlike some other inhibitors, CI-1028 has a favorable benefit/risk profile, with less prolongation of activated partial thromboplastin time and minimal effects on prothrombin time and bleeding time .

Propiedades

Número CAS |

911683-33-5 |

|---|---|

Fórmula molecular |

C30H35N5O7S |

Peso molecular |

609.7 g/mol |

Nombre IUPAC |

(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C26H31N5O3S.C4H4O4/c1-31(22-8-4-5-9-22)26(32)24(16-18-10-12-20(13-11-18)25(27)29-28)30-35(33,34)23-15-14-19-6-2-3-7-21(19)17-23;5-3(6)1-2-4(7)8/h2-3,6-7,10-15,17,22,24,30H,4-5,8-9,16,28H2,1H3,(H2,27,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t24-;/m0./s1 |

Clave InChI |

AERYWTWBOYIUJS-GCCVQAHUSA-N |

SMILES |

NNC(C1=CC=C(C[C@H](NS(=O)(C2=CC=C3C=CC=CC3=C2)=O)C(NCC4CCCC4)=O)C=C1)=N.O=C(O)/C=C\C(O)=O |

SMILES isomérico |

CN(C1CCCC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/N)/N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LB-30057; LB 30057; LB30057; PD-172524; PD 172524; PD172524; CI-1028; CI 1028; CI1028; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

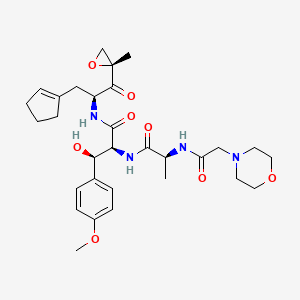

![(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B608419.png)

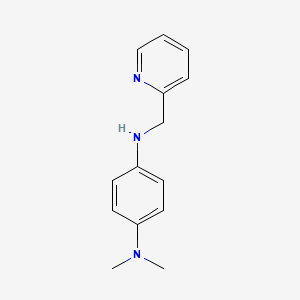

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)

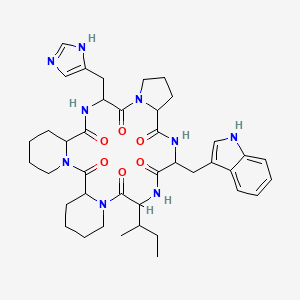

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)

![(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B608427.png)

![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)